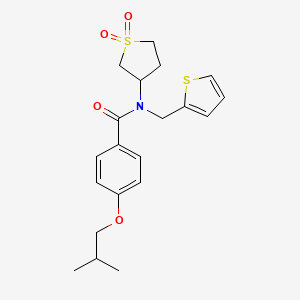

![molecular formula C10H9N3O2 B2891672 7-Cyclopropylpyrrolo[2,3-d]pyrimidine-4-carboxylic acid CAS No. 2402839-75-0](/img/structure/B2891672.png)

7-Cyclopropylpyrrolo[2,3-d]pyrimidine-4-carboxylic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

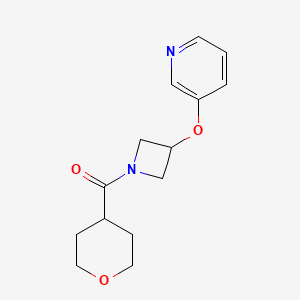

“7-Cyclopropylpyrrolo[2,3-d]pyrimidine-4-carboxylic acid” is a compound with the molecular weight of 203.2 . It is a powder at room temperature .

Synthesis Analysis

The synthesis of pyrrolo[2,3-d]pyrimidines has been a subject of research . A method for the synthesis of methyl 8-oxo-3H,8H-2a,5a,7-triazaacenaphthylene-2-carboxylate by iodination of 7-allyl-4-methoxypyrrolo[2,3-d]pyrimidine-6-carboxylic acid methyl ester followed by elimination of hydrogen iodide has been developed .Molecular Structure Analysis

The molecular structure of “this compound” is represented by the InChI code: 1S/C10H9N3O2/c14-10(15)8-7-3-4-13(6-1-2-6)9(7)12-5-11-8/h3-6H,1-2H2,(H,14,15) .Physical and Chemical Properties Analysis

“this compound” is a powder at room temperature . It has a molecular weight of 203.2 .Aplicaciones Científicas De Investigación

Synthetic Pathways and Derivative Synthesis

Research into 7-Cyclopropylpyrrolo[2,3-d]pyrimidine-4-carboxylic acid and its derivatives focuses on their synthesis and potential applications in various fields, excluding direct drug use, dosage, and side effects. The chemical's structural complexity and functional groups make it a valuable scaffold in the synthesis of heterocyclic compounds, which are crucial in medicinal chemistry and materials science.

One study detailed the synthesis of ethyl 3-acetyl-8-cyano-6,7-dimethylpyrrolo[1,2-a]pyrimidine-4-carboxylate and related compounds, exploring reactions with diazomethane. This research contributes to understanding the chemical reactivity and potential for generating novel compounds with diverse biological activities (Kurihara, Nasu, & Adachi, 1983).

Another study focused on the reaction of tetrahydropyrrolo[1,2-c]pyrimidine with nitric acid, leading to substituted tetrahydropyrrolo-[1,2-c]pyrimidine-7-carboxylic acid. Such transformations are crucial for introducing functional groups that can modulate the physical, chemical, and biological properties of these compounds (Varlamov, Borisova, Sorokina, & Chernyshev, 1999).

Catalytic Processes and Enantioselective Synthesis

- Research into regioselective and enantioselective synthesis techniques has produced seven-membered ring cyclic arylguanidine and urea derivatives from 2-vinylpyrrolidines and carbodiimides. Such studies are foundational for developing synthetic strategies that are more efficient, selective, and environmentally benign (Zhou & Alper, 2004).

Mechanistic Insights and Novel Reactions

- Insights into the mechanisms underlying the reactions of pyrrolo[2,3-d]pyrimidines with various reagents contribute to a deeper understanding of their chemical behavior. For example, the inverse-electron demand Diels-Alder reaction of 2-aminopyrroles with 1,3,5-triazines, leading to pyrrolo[2,3-d]pyrimidines, demonstrates the intricate dynamics and potential for creating complex molecules (Rosa & Arnold, 2007).

Antitumor Activity and Biological Applications

- The synthesis and in vitro antitumor activity of amino-deoxy 7-hexofuranosylpyrrolo[2,3-d]pyrimidines highlight the potential therapeutic applications of these compounds. By modifying the pyrrolo[2,3-d]pyrimidine scaffold, researchers aim to develop new drugs with specific biological activities (Huang & Bobek, 1998).

Safety and Hazards

Direcciones Futuras

The synthesis of new compounds of the triazaacenaphthylene class, which includes “7-Cyclopropylpyrrolo[2,3-d]pyrimidine-4-carboxylic acid”, is an urgent task . The introduction of different groups at specific positions of pyrrolo[2,3-d]pyrimidines has been found to enhance their anti-inflammatory activity , suggesting potential directions for future research.

Mecanismo De Acción

Target of Action

Similar compounds, such as pyrrolo[2,3-d]pyrimidine derivatives, have been reported to inhibit various kinases

Mode of Action

It’s known that pyrrolo[2,3-d]pyrimidine derivatives can undergo a dimroth rearrangement, which involves the relocation of two heteroatoms in heterocyclic systems or in their substituents via the processes of ring opening and ring closure . This rearrangement can influence the compound’s interaction with its targets and the resulting changes.

Biochemical Pathways

Similar compounds have been shown to inhibit α-amylase, an enzyme that breaks down complex carbohydrates into glucose . This inhibition can slow down the digestion and absorption of carbohydrates, resulting in a more regulated and progressive release of glucose into the circulation .

Result of Action

Similar compounds have been shown to exhibit cytotoxic effects against various cancer cell lines

Action Environment

Similar compounds have been shown to exhibit low cellular toxicity and high microsomal and acid stability

Propiedades

IUPAC Name |

7-cyclopropylpyrrolo[2,3-d]pyrimidine-4-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9N3O2/c14-10(15)8-7-3-4-13(6-1-2-6)9(7)12-5-11-8/h3-6H,1-2H2,(H,14,15) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PODPNJCPHSFOGS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1N2C=CC3=C(N=CN=C32)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![tert-Butyl 7-oxo-2,6-diazaspiro[3.5]nonane-2-carboxylate](/img/structure/B2891589.png)

![2-(4-methoxyphenyl)-N-(2-(7-methylimidazo[1,2-a]pyridin-2-yl)ethyl)acetamide](/img/structure/B2891590.png)

![N-isopropylthieno[2,3-b]quinoline-2-carboxamide](/img/structure/B2891591.png)

![[3-(Benzimidazol-1-yl)azetidin-1-yl]-(2,4-dimethyl-1,3-thiazol-5-yl)methanone](/img/structure/B2891593.png)

![1-(4-Chlorophenyl)sulfonyl-2-[(3-nitrophenyl)methylsulfanyl]-4,5-dihydroimidazole](/img/structure/B2891594.png)

![2-Methyl-5-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)aniline](/img/structure/B2891595.png)

![N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-4-(4-{[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]carbamoyl}phenoxy)benzamide](/img/structure/B2891600.png)

![N-[3-(6-ethylsulfonylpyridazin-3-yl)phenyl]-4-methylbenzenesulfonamide](/img/structure/B2891605.png)